molecular formula C12H7Cl2NO2 B6392231 6-(2,3-Dichlorophenyl)picolinic acid, 95% CAS No. 1261905-59-2

6-(2,3-Dichlorophenyl)picolinic acid, 95%

Cat. No. B6392231
CAS RN: 1261905-59-2
M. Wt: 268.09 g/mol
InChI Key: VVMQCAAOOHSRLS-UHFFFAOYSA-N
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Description

6-(2,3-Dichlorophenyl)picolinic acid (6-DCPPA) is an organic compound belonging to the group of compounds known as picolinic acids. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. 6-DCPPA is an important intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents. It is also used in the synthesis of fluorescent dyes, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. 6-DCPPA has a 95% purity, which makes it an ideal compound for a variety of applications.

Scientific Research Applications

6-(2,3-Dichlorophenyl)picolinic acid, 95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. In the field of chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In the field of biochemistry, it is used in the synthesis of fluorescent dyes and as a reagent in analytical chemistry. In the field of pharmaceuticals, it is used as an intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% are not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds. However, the exact effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% on biological systems are still unknown.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,3-Dichlorophenyl)picolinic acid, 95% in laboratory experiments are that it is a highly pure compound, it is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is that its mechanism of action is not well understood, so its effects on biological systems are still unknown.

Future Directions

The future of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is promising, as it has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. Future research should focus on understanding the mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify new potential applications of 6-(2,3-Dichlorophenyl)picolinic acid, 95% in the fields of chemistry, biochemistry, and pharmaceuticals. Finally, further research should be conducted to develop more efficient and cost-effective methods of synthesizing 6-(2,3-Dichlorophenyl)picolinic acid, 95%.

Synthesis Methods

6-(2,3-Dichlorophenyl)picolinic acid, 95% can be synthesized in a variety of ways. The most common method is by the reaction of 2,3-dichloroaniline with picolinic acid in an aqueous solution. The reaction is typically conducted at a temperature of 70-80°C for a period of 1-2 hours. The reaction yields 6-(2,3-Dichlorophenyl)picolinic acid, 95% in a 95% purity. Other methods of synthesis include the reaction of 2,3-dichloroaniline with acetic acid, the reaction of 2,3-dichloroaniline with maleic anhydride, and the reaction of 2,3-dichloroaniline with ammonium acetate.

properties

IUPAC Name

6-(2,3-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQCAAOOHSRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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